Cinanserin - 33464-86-7

Cinanserin

Catalog Number: EVT-3560670
CAS Number: 33464-86-7
Molecular Formula: C20H24N2OS
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinanserin is an aryl sulfide that is (2E)-3-phenyl-N-(2-sulfanylphenyl)prop-2-enamide in which the hydrogen of the thiol group is substituted by a 3-(dimethylamino)propyl group. It is a 5-hydroxytryptamine receptor antagonist and an inhibitor of SARS-CoV replication. It has a role as an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor, an antiviral agent and an anticoronaviral agent. It is a tertiary amino compound, a secondary carboxamide, a member of cinnamamides and an aryl sulfide. It is a conjugate base of a cinanserin(1+).
A serotonin antagonist with limited antihistaminic, anticholinergic, and immunosuppressive activity.
Source and Classification

Cinanserin was first synthesized in the 1960s and has been classified as a serotonin antagonist. Its chemical structure is derived from a combination of thiophenol derivatives, making it a member of the broader class of compounds known as phenothiazines. The compound's ability to inhibit specific proteinases has led to its classification as a potential antiviral agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of cinanserin involves several steps, starting with 2-aminothiophenol as the primary precursor. The synthesis process can be outlined as follows:

  1. Formation of Sodium Salt: 2-aminothiophenol is treated with sodium isopropoxide to form a sodium salt.
  2. Alkylation: This intermediate undergoes alkylation with various alkyl halides or aminoalkyl halides to yield cinanserin.
  3. Purification: The final product is purified through crystallization or chromatography techniques to ensure high yield and purity.

The synthesis can be scaled up using standard organic synthesis techniques, allowing for large-scale production suitable for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Cinanserin's molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S, with a molecular weight of approximately 320.42 g/mol. The compound features a thiophene ring connected to an aromatic system, which is essential for its biological activity. The structural representation includes:

  • Thiophene moiety: Contributes to the compound's interaction with biological targets.
  • Aromatic rings: Facilitate binding to serotonin receptors.

The three-dimensional structure of cinanserin allows it to fit into receptor binding sites effectively, enhancing its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Cinanserin participates in several types of chemical reactions:

  • Oxidation: Modifications can occur at the sulfur-containing moiety, affecting the compound's reactivity.
  • Reduction: Functional groups on the aromatic rings can be altered through reduction reactions.
  • Substitution: Aromatic substitution reactions can introduce various substituents, modifying the compound's properties.

Common reagents used in these reactions include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and halogens or alkylating agents (for substitution) .

Mechanism of Action

Process and Data

Cinanserin exerts its effects primarily through antagonistic action on serotonin receptors. By blocking the 5-HT2A and 5-HT2C receptors, cinanserin modulates neurotransmitter release, which can alleviate symptoms associated with anxiety and depression. Additionally, cinanserin inhibits the activity of the 3C-like proteinase of SARS-CoV, disrupting viral replication processes.

The half-maximal inhibitory concentration (IC50) for cinanserin against SARS-CoV 3CLpro has been reported at approximately 125 µM, indicating its potential as an antiviral agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cinanserin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulating cinanserin into effective pharmaceutical preparations .

Applications

Scientific Uses

Cinanserin has diverse applications in scientific research:

  • Pharmacological Research: Investigated for its potential in treating mood disorders due to its serotonin antagonism.
  • Antiviral Studies: Explored as an inhibitor of SARS-CoV proteases, offering insights into developing antiviral therapies against coronaviruses.
  • Biochemical Assays: Utilized in assays to study protein-ligand interactions and enzyme kinetics related to viral replication.

Research continues to explore additional therapeutic applications for cinanserin, particularly in addressing emerging viral infections .

Historical Development and Pharmacological Repurposing of Cinanserin

Evolution from Serotonin Antagonist to Antiviral Candidate

Cinanserin (chemical name: (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide) was initially synthesized in the 1960s as a potent serotonin receptor antagonist. Its molecular structure features a cinnamanilide backbone with a dimethylaminopropylthio side chain, enabling high-affinity binding to central nervous system receptors. Early pharmacological characterization demonstrated selective antagonism at 5-HT~2A~ and 5-HT~2C~ receptor subtypes, with approximately 50-fold greater affinity for 5-HT~2A~ receptors compared to 5-HT~2C~ receptors. This receptor selectivity profile positioned cinanserin as a research tool for investigating serotonin-mediated neurological pathways and potential therapeutic applications [4] [7].

The compound's distinctive chemical architecture – particularly the reactive thioether linkage and acrylamide group – later proved unexpectedly compatible with viral protease binding sites. This structural serendipity enabled its transition from neuropharmacological agent to antiviral candidate decades after its initial development. The molecule's rigidity and planar configuration facilitate deep penetration into protease active sites, while its sulfur atom provides potential for nucleophilic interactions with catalytic cysteine residues in viral enzymes [5] .

Table 1: Cinanserin's Serotonin Receptor Binding Profile

Receptor SubtypeRelative Binding AffinityPrimary Pharmacological Effect
5-HT~2A~High (Reference standard)Potent antagonism
5-HT~2C~Moderate (~50-fold lower)Antagonism
5-HT~1~ familyNegligibleNo significant activity

Early Clinical Applications in Neurological Disorders (1960–1970s)

During the 1960s, cinanserin (designated research code SQ 10,643) entered preliminary clinical testing for psychiatric conditions, primarily based on its serotonergic modulation properties. Investigators hypothesized that serotonin pathway manipulation could alleviate symptoms of schizophrenia and anxiety disorders, leading to early-phase human trials. Though comprehensive results from these studies remain incompletely documented in contemporary literature, archival reports indicate investigation of cinanserin's effects on neurochemical pathways relevant to mood and perception regulation [4] [7].

Beyond neurological applications, research in the early 1970s revealed unexpected immunomodulatory properties. In vitro studies demonstrated that cinanserin and structural analogs (SQ 11,276 and SQ 11,332) significantly suppressed macromolecular synthesis in phytohemagglutinin-activated human lymphocytes at concentrations of 0.15 mM. These compounds inhibited incorporation of radioactive precursors into RNA, proteins, and DNA – with the tert-butyl analog SQ 11,332 showing 4-7 times greater potency than the parent cinanserin molecule. This immunosuppressive activity was mechanistically distinct from cinanserin's serotonin receptor effects, suggesting potential applications in inflammatory conditions and transplantation medicine [9].

The observed lymphocyte suppression occurred rapidly (within 1-1.5 hours) without immediate cytotoxicity at therapeutic concentrations, indicating a specific pharmacodynamic intervention rather than generalized cellular toxicity. This discovery represented the first indication of cinanserin's polypharmacological potential, though research momentum waned in subsequent decades prior to the coronavirus research era [9].

Rediscovery in Coronaviral Protease Inhibition (Post-2003 SARS Epidemic)

The 2003 SARS-CoV-1 pandemic triggered intensive investigation of viral molecular targets, with particular focus on the 3C-like protease (3CLpro). This enzyme (also designated Mpro/main protease) executes essential processing of viral polyproteins and exhibits high conservation across coronaviruses. In 2005, a groundbreaking study employed virtual screening of an 8,000-compound drug database against SARS-CoV-1 3CLpro. Utilizing both homology modeling and crystallographic structures, researchers identified cinanserin as a high-scoring candidate through advanced docking simulations with DOCK 4.0 software. The compound demonstrated remarkable binding affinity to bacterially expressed 3CLpro of both SARS-CoV-1 and human coronavirus 229E (HCoV-229E), as confirmed by surface plasmon resonance technology [1] [3].

Experimental validation revealed cinanserin's potent enzymatic inhibition, achieving 50% inhibitory concentration (IC~50~) values of 5 μM against both coronaviral proteases using fluorogenic substrates. More significantly, tissue culture assays demonstrated substantial antiviral efficacy:

  • Reduction of viral RNA and infectious particles by 4 log units (10,000-fold reduction)
  • IC~50~ values of 19-34 μM against infectious SARS-CoV-1 and HCoV-229E
  • Effective suppression in HCoV-229E replicon systems at nontoxic concentrations

This research established cinanserin's mechanism as viral protease interference, specifically through binding near the catalytic dyad (His41 and Cys145) of 3CLpro, thereby preventing proper polyprotein processing and viral replication [1] [3].

Table 2: Antiviral Activity Profile of Cinanserin Against Coronaviruses

Virus StrainProtease Inhibition IC~50~Antiviral Activity IC~50~Viral Load Reduction
SARS-CoV-15 μM19 μM4 log units
HCoV-229E5 μM34 μM4 log units
SARS-CoV-2*8.29 μM (K~i~)Not testedComputational prediction

(Later computational studies, 2020) [5] [7]

Following the 2019 COVID-19 pandemic, cinanserin underwent computational reevaluation against SARS-CoV-2. Molecular docking studies confirmed effective binding to SARS-CoV-2 Mpro, with its dimethylaminopropylthio group positioned advantageously near the catalytic site. Structural analyses revealed cinanserin's interaction with key substrate-binding residues (His41, Gly143, Ser144, Cys145, His163, and Glu166), rationalizing its cross-coronavirus efficacy. This positions cinanserin as a broad-spectrum coronavirus inhibitor with particular relevance for pandemic preparedness drug development [5] [7] .

The compound exemplifies the drug repurposing paradigm, transitioning from:

  • 1960s: Serotonergic neuromodulator
  • 1970s: Immunosuppressive candidate
  • Post-2003: Antiviral protease inhibitorThis trajectory highlights how systematic screening approaches can rediscover clinically explored compounds for entirely novel therapeutic applications against emerging pathogens [1] [5].

Properties

CAS Number

33464-86-7

Product Name

Cinanserin

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+

InChI Key

RSUVYMGADVXGOU-BUHFOSPRSA-N

SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.